Cas no 2229513-87-3 (4-{(tert-butoxy)carbonylamino}-2-hydroxy-2-methyl-4-phenylbutanoic acid)

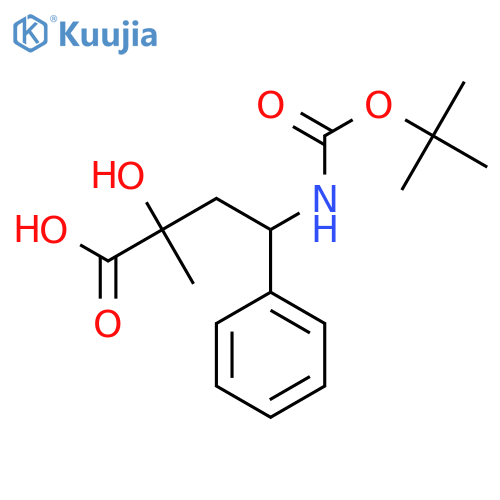

2229513-87-3 structure

商品名:4-{(tert-butoxy)carbonylamino}-2-hydroxy-2-methyl-4-phenylbutanoic acid

4-{(tert-butoxy)carbonylamino}-2-hydroxy-2-methyl-4-phenylbutanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-{(tert-butoxy)carbonylamino}-2-hydroxy-2-methyl-4-phenylbutanoic acid

- 4-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-2-methyl-4-phenylbutanoic acid

- EN300-1872404

- 2229513-87-3

-

- インチ: 1S/C16H23NO5/c1-15(2,3)22-14(20)17-12(10-16(4,21)13(18)19)11-8-6-5-7-9-11/h5-9,12,21H,10H2,1-4H3,(H,17,20)(H,18,19)

- InChIKey: GAJAKJAQHGAMEU-UHFFFAOYSA-N

- ほほえんだ: OC(C(=O)O)(C)CC(C1C=CC=CC=1)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 309.15762283g/mol

- どういたいしつりょう: 309.15762283g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 22

- 回転可能化学結合数: 7

- 複雑さ: 398

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 95.9Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

4-{(tert-butoxy)carbonylamino}-2-hydroxy-2-methyl-4-phenylbutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1872404-5.0g |

4-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-2-methyl-4-phenylbutanoic acid |

2229513-87-3 | 5g |

$3687.0 | 2023-06-02 | ||

| Enamine | EN300-1872404-0.25g |

4-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-2-methyl-4-phenylbutanoic acid |

2229513-87-3 | 0.25g |

$1170.0 | 2023-09-18 | ||

| Enamine | EN300-1872404-10g |

4-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-2-methyl-4-phenylbutanoic acid |

2229513-87-3 | 10g |

$5467.0 | 2023-09-18 | ||

| Enamine | EN300-1872404-1.0g |

4-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-2-methyl-4-phenylbutanoic acid |

2229513-87-3 | 1g |

$1272.0 | 2023-06-02 | ||

| Enamine | EN300-1872404-2.5g |

4-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-2-methyl-4-phenylbutanoic acid |

2229513-87-3 | 2.5g |

$2492.0 | 2023-09-18 | ||

| Enamine | EN300-1872404-0.5g |

4-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-2-methyl-4-phenylbutanoic acid |

2229513-87-3 | 0.5g |

$1221.0 | 2023-09-18 | ||

| Enamine | EN300-1872404-0.1g |

4-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-2-methyl-4-phenylbutanoic acid |

2229513-87-3 | 0.1g |

$1119.0 | 2023-09-18 | ||

| Enamine | EN300-1872404-10.0g |

4-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-2-methyl-4-phenylbutanoic acid |

2229513-87-3 | 10g |

$5467.0 | 2023-06-02 | ||

| Enamine | EN300-1872404-0.05g |

4-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-2-methyl-4-phenylbutanoic acid |

2229513-87-3 | 0.05g |

$1068.0 | 2023-09-18 | ||

| Enamine | EN300-1872404-5g |

4-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-2-methyl-4-phenylbutanoic acid |

2229513-87-3 | 5g |

$3687.0 | 2023-09-18 |

4-{(tert-butoxy)carbonylamino}-2-hydroxy-2-methyl-4-phenylbutanoic acid 関連文献

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

2229513-87-3 (4-{(tert-butoxy)carbonylamino}-2-hydroxy-2-methyl-4-phenylbutanoic acid) 関連製品

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量